4-((R)-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol
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Overview
Description
4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with various reagents under acidic or basic conditions.
For the quinuclidine moiety, the synthesis often involves the use of chiral catalysts to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the quinoline core would yield dihydroquinoline derivatives.
Scientific Research Applications
4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The quinuclidine moiety may enhance the compound’s binding affinity and specificity for certain targets. The hydroxy group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known quinoline derivative with antimalarial properties.
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.
Uniqueness
4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol is unique due to its combination of a quinoline core with a quinuclidine moiety and a hydroxy group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H24N2O2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-[(R)-[(2S,4R,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol |
InChI |
InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18+,19-/m1/s1 |
InChI Key |
RASAUPYEBCYZRS-UDORUHSDSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O |
Origin of Product |
United States |
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